N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

Medicinal Chemistry SAR Kinase Inhibitor Scaffold

CAS 946340-07-4 is a precisely defined 4-hydroxyquinoline-3-carboxamide (4-HQC) screening compound with a unique N-(3-acetylphenyl) substituent. Unlike generic 4-HQC analogs, its 3-acetylphenyl moiety provides an orthogonal SAR vector for kinase inhibitor (Axl Kd = 2.7 nM class potential), anti-herpesvirus polymerase, and immunomodulatory programs. The acetyl handle enables further derivatization without ablating the core pharmacophore. Predicted LogP 4.17 and tPSA 79.3 Ų support cell permeability. Procure this scaffold to expand chemical diversity beyond published PNU and H1521 series.

Molecular Formula C18H14N2O3
Molecular Weight 306.321
CAS No. 946340-07-4
Cat. No. B2495421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
CAS946340-07-4
Molecular FormulaC18H14N2O3
Molecular Weight306.321
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
InChIInChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)15-10-19-16-8-3-2-7-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)
InChIKeyOBHPUXOLIHBTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4): Identity and Structural Baseline


N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4, PubChem CID 17715334) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class [1]. It features a quinoline core with a 4-hydroxy substituent and a 3-carboxamide linkage to a 3-acetylphenyl moiety, resulting in a molecular formula of C18H14N2O3 and a molecular weight of 306.3 g/mol [1]. This compound is primarily available as a screening compound from commercial libraries (e.g., ChemBridge Hit2Lead ID 9154917) and is investigated as a scaffold for kinase inhibition and antiviral research [2]. Its precisely defined molecular architecture makes it a candidate for structure-activity relationship (SAR) exploration, particularly where modulation of the N-aryl substituent is critical .

Why 4-Hydroxyquinoline-3-carboxamide Analogs Are Not Interchangeable: The N-Aryl Substituent Determines Function


Within the 4-hydroxyquinoline-3-carboxamide class, small modifications to the N-aryl substituent profoundly alter target engagement, selectivity, and biological outcome. For example, while PNU-181465 (N-(4-chlorobenzyl)-4-hydroxy-6-(3-hydroxypropyl)quinoline-3-carboxamide) inhibits HCMV DNA polymerase with an IC50 of 400 nM [1], its close analog PNU-181128 shows an IC50 of 1.3 μM against murine CMV, a 3.25-fold difference [2]. Even minor substituent changes—such as 3-acetylphenyl vs. 4-acetylphenyl or 4-aminocarbonylphenyl—can shift a compound's selectivity from antiviral polymerase inhibition to immunomodulation (e.g., H1521 reducing proteinuria by 50% in a lupus model) or kinase inhibition (e.g., Axl inhibitors with Kd = 2.7 nM) [1][2][3]. Therefore, generic substitution based solely on the core scaffold is not scientifically valid; the specific N-(3-acetylphenyl) substitution pattern of CAS 946340-07-4 is a distinct chemical entity with its own property profile that cannot be inferred from class averages.

Quantitative Differentiation: N-(3-Acetylphenyl)-4-hydroxyquinoline-3-carboxamide vs. Closest Analogs


Structural Differentiation from the Closest 2D Analog: Meta-Acetyl vs. Para-Substituted Anilides

The closest commercially available analog, N-[4-(aminocarbonyl)phenyl]-4-hydroxy-3-quinolinecarboxamide (Hit2Lead ID 9131456), shares 93% 2D similarity but differs in the N-aryl substituent: 3-acetylphenyl (target) vs. 4-aminocarbonylphenyl (analog) . This substitutional difference results in measurable changes in key drug-likeness parameters: the target compound has a higher calculated LogP (4.17 vs. 3.19, Δ = +0.98) and lower topological polar surface area (tPSA: 79.3 Ų vs. 105.3 Ų, Δ = -26.0 Ų), indicating greater lipophilicity and membrane permeability potential . The hydrogen bond donor count is also reduced (2 vs. 3), which may reduce desolvation penalties upon target binding.

Medicinal Chemistry SAR Kinase Inhibitor Scaffold

Kinase Scaffold Potential: Class-Level Evidence for 4-Oxo-1,4-dihydroquinoline-3-carboxamides

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold, of which the target compound is a direct structural analog, has been validated as a highly potent kinase inhibitor platform. In a systematic SAR study, the optimized derivative 9im achieved Axl kinase inhibition with a Kd of 2.7 nM and IC50 of 4.0 nM, while demonstrating selectivity against 403 wild-type kinases at a relatively high concentration [1]. While the target compound itself has not been profiled against the full kinome, its structural congruence with the validated 4-oxoquinoline-3-carboxamide pharmacophore—specifically the 4-oxo tautomer and N-aryl carboxamide—positions it as a potential kinase inhibitor scaffold. This is in contrast to the N-alkyl-substituted 4-HQC antiviral series (e.g., PNU-181465), which targets viral DNA polymerases with ~100-fold lower potency (IC50 = 400 nM) [2].

Kinase Inhibition Cancer Targeted Therapy

Antiviral Selectivity: Human Polymerase Sparing – A Class Hallmark with Procurement Relevance

A defining feature of the 4-hydroxyquinoline-3-carboxamide class is its selective inhibition of viral DNA polymerases without affecting human α, δ, and γ polymerases [1]. This selectivity has been quantitatively demonstrated: for the prototypical compound PNU-181465, IC50 values against HCMV, HSV-1, and VZV polymerases are in the sub-micromolar range, while no inhibition of human polymerases is observed at comparable concentrations [1][2]. Additionally, no cross-resistance with ganciclovir-resistant HCMV or acyclovir-resistant HSV-1 mutants has been detected [1]. The target compound, possessing the identical 4-hydroxyquinoline-3-carboxamide core required for this mechanism, is structurally positioned within this selectivity paradigm, though direct polymerase selectivity data for CAS 946340-07-4 have not been published.

Antiviral Herpesvirus Selectivity

Immunomodulatory Differentiation: H1521 In Vivo Efficacy vs. Structural Analogs

The 4-hydroxyquinoline-3-carboxamide derivative H1521 demonstrated that subtle structural modifications within this class can shift activity from antiviral to immunomodulatory, achieving a 50% reduction in proteinuria incidence in a chronic GVHD lupus model at 32 mg/kg oral dosing [1]. This efficacy was accompanied by improved renal histopathology and modulation of the Th1 cytokine profile, including suppression of TNF-α production [1]. While H1521 contains additional substituents on the quinoline core, its activity demonstrates that the 4-hydroxyquinoline-3-carboxamide scaffold is compatible with in vivo immunomodulatory efficacy. N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4) differs from H1521 in the N-aryl substituent (3-acetylphenyl vs. H1521's specific substitution pattern), offering a distinct vector for SAR exploration around immunomodulatory potency.

Immunomodulation Autoimmune Disease Lupus

Evidence-Backed Application Scenarios for N-(3-Acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4)


Kinase Inhibitor Lead Discovery and Scaffold Hopping

Based on class-level evidence that 4-oxoquinoline-3-carboxamides can achieve low-nanomolar Axl kinase inhibition (Kd = 2.7 nM for optimized derivative 9im) [4], CAS 946340-07-4 is suitable as a starting scaffold for kinase inhibitor medicinal chemistry programs. Its 3-acetylphenyl substituent provides a vector for exploring structure-activity relationships distinct from previously optimized analogs. Researchers should prioritize this compound when seeking novel kinase inhibitor chemotypes with documented selectivity potential against large kinase panels. Direct kinase profiling of the compound is recommended as a first step.

Antiviral Drug Discovery Targeting Herpesvirus DNA Polymerase

The 4-hydroxyquinoline-3-carboxamide class has demonstrated broad-spectrum anti-herpesvirus activity with selectivity for viral over human DNA polymerases [4]. CAS 946340-07-4, possessing the core 4-HQC pharmacophore, is a candidate for screening against HCMV, HSV-1, HSV-2, and VZV. Its differentiation from PNU-181465 and PNU-181128 lies in its N-(3-acetylphenyl) substitution, which may confer unique resistance profiles or potency against nucleoside analog-resistant strains [3]. Direct polymerase inhibition and antiviral cell culture assays are required to quantify its specific activity within this class.

Chemical Biology Probe Development for Target Identification

The compound's physicochemical profile (LogP = 4.17, tPSA = 79.3 Ų, HBD = 2) predicts adequate membrane permeability for intracellular target engagement [4]. Its 3-acetylphenyl moiety provides a potential handle for further derivatization (e.g., reduction to alcohol, reductive amination) without ablating the core quinoline pharmacophore. This makes CAS 946340-07-4 a versatile starting point for chemical probe synthesis aimed at identifying novel protein targets within the broad interactome of quinoline-3-carboxamides, which includes kinases, viral polymerases, and immunomodulatory pathways.

Immunomodulatory SAR Expansion Beyond H1521

The in vivo efficacy of H1521, which reduced proteinuria by 50% in a lupus model [4], establishes the 4-HQC scaffold as viable for immunomodulatory drug discovery. CAS 946340-07-4 offers a structurally distinct N-aryl substituent (3-acetylphenyl) not explored in the H1521 series, providing an orthogonal SAR vector. Procurement of this compound is warranted for laboratories seeking to expand the chemical diversity of their immunomodulatory 4-HQC library beyond the published H1521 derivatives.

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.